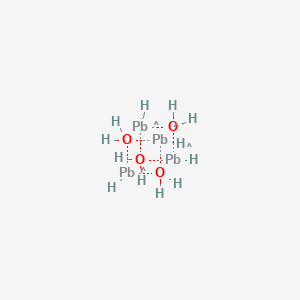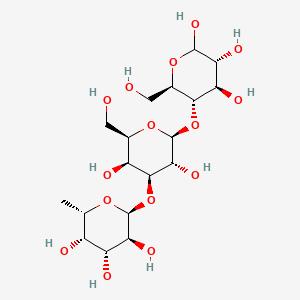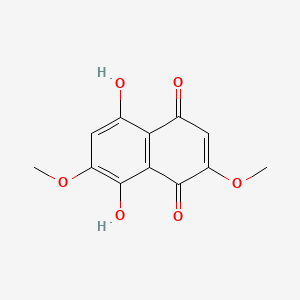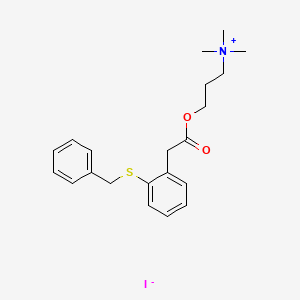
(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate is an organic chemical with a unique structure that combines both ammonium and phenyl acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate involves a multi-step reaction process. One common synthetic route begins with the reaction between (3-Hydroxypropyl)trimethylammonium iodide and o-(benzylthio)phenylacetic acid under controlled conditions.
Step 1: Formation of o-(benzylthio)phenylacetic Acid
Reagents: : Benzyl mercaptan, phenylacetic acid
Conditions: : This reaction typically occurs in the presence of a catalyst such as triethylamine and proceeds through a nucleophilic substitution mechanism.
Step 2: Reaction with (3-Hydroxypropyl)trimethylammonium Iodide
Reagents: : (3-Hydroxypropyl)trimethylammonium iodide, o-(benzylthio)phenylacetic acid
Conditions: : The reaction mixture is heated to a specific temperature, often with an inert solvent like dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would typically scale up the synthetic route described above, with modifications to optimize yield and purity. This could include using continuous flow reactors, optimizing reaction times, and employing advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The (benzylthio) group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The ammonium group can participate in nucleophilic substitution reactions, allowing for modifications to the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: : Lithium aluminum hydride in dry ether or THF.
Substitution: : Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the (benzylthio) group.
Reduction: : Formation of alcohols from the ester group.
Substitution: : Formation of substituted ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceutical agents and functional materials.
Biology
In biological research, it can be used as a model compound for studying the interactions between ammonium salts and biological membranes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a prodrug, where its structure is modified in vivo to release active pharmaceutical ingredients.
Industry
In industrial applications, it can be employed in the manufacture of specialty chemicals, polymers, and surface-active agents.
Mecanismo De Acción
The compound's mechanism of action often revolves around its ability to interact with biological membranes due to the presence of the ammonium group, which can facilitate its uptake by cells. The phenyl acetate moiety can undergo hydrolysis to release active components that interact with specific molecular targets within the cell, such as enzymes or receptors.
Comparación Con Compuestos Similares
When compared to similar compounds such as (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)ethyl)acetate or (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)propyl)acetate, (3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)phenyl)acetate stands out due to its unique phenyl acetate moiety
List of Similar Compounds
(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)ethyl)acetate
(3-Hydroxypropyl)trimethylammonium iodide (o-(benzylthio)propyl)acetate
This compound's unique properties make it a valuable subject of study across multiple scientific disciplines.
Propiedades
Número CAS |
14200-08-9 |
|---|---|
Fórmula molecular |
C21H28INO2S |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
3-[2-(2-benzylsulfanylphenyl)acetyl]oxypropyl-trimethylazanium;iodide |
InChI |
InChI=1S/C21H28NO2S.HI/c1-22(2,3)14-9-15-24-21(23)16-19-12-7-8-13-20(19)25-17-18-10-5-4-6-11-18;/h4-8,10-13H,9,14-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HOZBAAJLWGSCSU-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


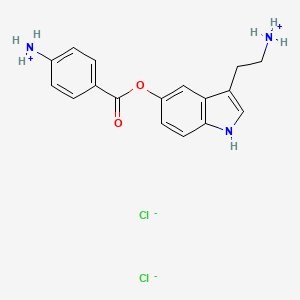


![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
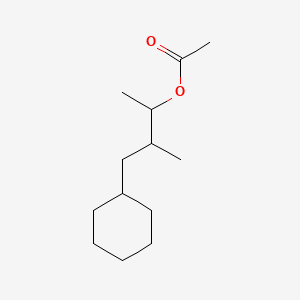
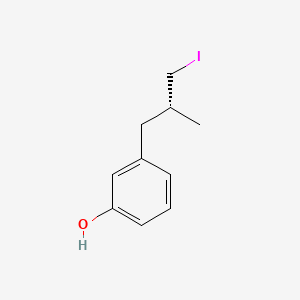
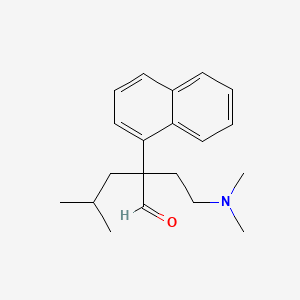

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
